molecular formula C7H12ClNO B1443174 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole CAS No. 1311318-05-4

5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole

Cat. No.: B1443174
CAS No.: 1311318-05-4
M. Wt: 161.63 g/mol
InChI Key: JUEOUVWZYGDSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group and a propan-2-yl group attached to the oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(propan-2-yl)-4,5-dihydro-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The oxazole ring may also interact with biological targets through hydrogen bonding or hydrophobic interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Bromomethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    5-(Chloromethyl)-3-(methyl)-4,5-dihydro-1,2-oxazole: Similar structure but with a methyl group instead of a propan-2-yl group.

    5-(Chloromethyl)-3-(propan-2-yl)-1,2-oxazole: Similar structure but without the dihydro modification.

Uniqueness

The uniqueness of 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole lies in its specific combination of functional groups and the dihydro modification of the oxazole ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-(chloromethyl)-3-propan-2-yl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-5(2)7-3-6(4-8)10-9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEOUVWZYGDSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole
Reactant of Route 4
5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole
Reactant of Route 6
5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.